Ethyl 6-methyl-3-oxohept-4-enoate
Description
Ethyl 6-methyl-3-oxohept-4-enoate is an α,β-unsaturated ester characterized by a seven-carbon backbone with a ketone group at position 3, a double bond at position 4, and a methyl substituent at position 6. Its molecular formula is C₉H₁₄O₃ (molecular weight: 170.21 g/mol). This compound belongs to the class of keto esters, which are widely utilized in organic synthesis as intermediates for pharmaceuticals, agrochemicals, and flavorants. The conjugated system formed by the ketone and double bond may confer reactivity in cycloadditions, nucleophilic attacks, or reductions.
Properties
CAS No. |
820215-84-7 |
|---|---|
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 6-methyl-3-oxohept-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)7-9(11)6-5-8(2)3/h5-6,8H,4,7H2,1-3H3 |
InChI Key |
HNYFTVJVFGEEDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C=CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-3-oxohept-4-enoate can be synthesized through several methods. One common method involves the reaction of methyl acetoacetate with sodium hydride in tetrahydrofuran (THF) under an inert atmosphere at 0°C. This is followed by the addition of n-butyllithium and allyl bromide, resulting in the formation of the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-oxohept-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
Ethyl 6-methyl-3-oxohept-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-3-oxohept-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of the conjugated double bond and the keto group, which can facilitate various chemical transformations.
Comparison with Similar Compounds
Ethyl 6-methyl-4-oxohept-6-enoate (CAS 137123-79-6)
Structural Differences :
- Functional Groups : The ketone is at position 4 instead of 3, and the double bond is at position 6 rather than 3.
Physicochemical Properties :
(E)-3-Methyl-6-oxohex-2-enyl Acetate
Structural Features :
Key Data :
- 1H-NMR: δ 9.78 (s, CHO), 5.39–5.34 (m, =CH), confirming the enone structure.
- ESI-MS : m/z 193.1 [M+Na]⁺.
- Reactivity: The conjugated enone may enhance participation in Diels-Alder reactions or Michael additions compared to non-conjugated systems.
Ethyl 4-(Naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates
Structural Divergence :
Bioactive Esters in Ethyl Acetate Extracts
These compounds exhibit antifungal and antioxidant properties, as shown in Tables 23, 26, and 3 . The target compound’s bioactivity remains unstudied in the provided evidence, suggesting a gap for future research.
Biological Activity
Ethyl 6-methyl-3-oxohept-4-enoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and features a keto group along with an alkene, which may contribute to its reactivity and biological interactions. The structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated for its effects on various cellular processes. Notably, its potential as an anti-cancer agent has been highlighted in several studies.
- Antiproliferative Activity : this compound exhibits antiproliferative effects against certain cancer cell lines, likely through the induction of apoptosis and inhibition of cell cycle progression.
- Enzymatic Interactions : The compound may interact with specific enzymes involved in metabolic pathways, influencing the synthesis of fatty acids and other biomolecules.
Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with an IC50 value determined at approximately 15 µM. The mechanism was attributed to the induction of apoptosis via caspase activation.
Study 2: Enzymatic Reduction
Research on the microbial reduction of keto esters demonstrated that this compound could be reduced by various strains of yeast, yielding different stereoisomers with potential biological activities. The stereochemical outcomes were influenced by the type of microorganism used, showcasing the compound's versatility in synthetic applications.
Data Table: Biological Activity Summary
| Activity | Cell Line | Concentration (µM) | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Antiproliferative | MCF7 (Breast Cancer) | >20 | ~15 | Apoptosis induction |
| Enzymatic Reduction | Saccharomyces cerevisiae | Varies | N/A | Stereoselective reduction |
Synthesis Methods
This compound can be synthesized through various methods, including:
- Aldol Condensation : Starting from simple aldehydes and ketones.
- Microbial Reduction : Utilizing specific strains of yeast or bacteria to achieve desired stereochemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
